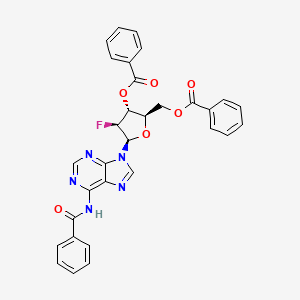
ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H14FN3O2 and a molecular weight of 263.26800 . It is used in various studies of stimulators of soluble guanylate cyclase .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.29±0.1 g/cm3 . The boiling point, melting point, and flash point are not available . It has a LogP value of 2.41060, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Analytical Methods in Antioxidant Activity Research
Analytical Methods Used in Determining Antioxidant Activity A Review
discusses various tests for assessing antioxidant activity, highlighting the importance of understanding chemical reactions and kinetics in antioxidant analysis. This review provides a comprehensive overview of methodologies like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others used in evaluating the antioxidant capacity of complex samples. Such analytical techniques are essential in research related to food engineering, medicine, and pharmacy, where understanding the antioxidant properties of compounds is crucial (Munteanu & Apetrei, 2021).
Pyrazoline Derivatives in Therapeutic Applications
Recent Advances in the Therapeutic Applications of Pyrazolines offers insights into the wide range of pharmacological effects exhibited by pyrazoline derivatives, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and antidiabetic activities. This review emphasizes the synthesis methods and pharmaceutical applications of pyrazoline derivatives, underscoring their significance in developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Development of Resorbable Materials from Hyaluronan Esterification
Semisynthetic Resorbable Materials from Hyaluronan Esterification explores the creation of new materials derived from hyaluronan derivatives for potential clinical applications. By chemically modifying hyaluronan through partial or total esterification of its carboxyl groups, researchers have developed a class of compounds with varied biological properties, promising for various clinical applications. This review focuses on the biocompatibility and characterization of these materials, particularly ethyl and benzyl hyaluronan esters (Campoccia et al., 1998).
Exploring the Chemistry of Fluorinated Pyrimidines
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine reviews the role of fluorine chemistry in enhancing the precision of fluorinated pyrimidines (FPs) for cancer treatment. FPs, notably 5-Fluorouracil (5-FU), are critical in cancer therapy, treating over 2 million patients annually. This review covers synthesis methods, including isotope incorporation for studying metabolism and biodistribution, and examines how FPs influence nucleic acid structure and dynamics. Insights into FP-mediated inhibition of various enzymes and the potential of polymeric FPs for personalized cancer treatment are discussed (Gmeiner, 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-2-19-13(18)10-7-16-17(12(10)15)8-9-5-3-4-6-11(9)14/h3-7H,2,8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADHFSVODRHBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569376 | |
| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137278-69-4 | |
| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Oxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B3047212.png)
![7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B3047214.png)
![Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3047215.png)

![Benzene, [(1-chloroethyl)thio]-](/img/structure/B3047218.png)
![Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B3047219.png)
![4-[3-(acetylamino)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047223.png)




![4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3047232.png)
